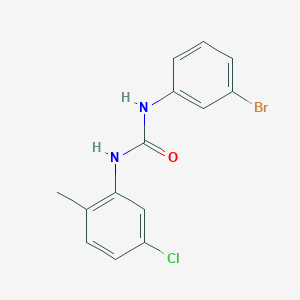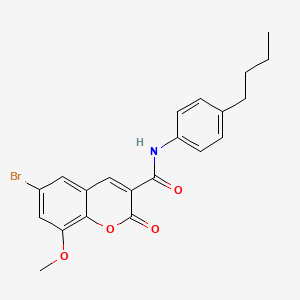
N-(3-bromophenyl)-N'-(5-chloro-2-methylphenyl)urea
描述
Synthesis Analysis
The synthesis of related N-substituted phenyl-N'-(substituted phenyl)ureas, including those with bromo and chloro substituents, typically involves one-pot reactions starting from corresponding aniline derivatives and isocyanates or through the use of triphosgene to generate the isocyanate intermediate in situ. For instance, Liu He-qin (2010) described the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-N'-(p-substituted phenyl) ureas through such a process, indicating the versatility of this synthetic approach in generating urea derivatives with varied substituents (Liu He-qin, 2010).
Molecular Structure Analysis
The molecular structure of N-(3-bromophenyl)-N'-(5-chloro-2-methylphenyl)urea and similar compounds has been characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. Studies like that by B. Yamin and A. Mardi (2003) have explored the crystal structures of related compounds, revealing the spatial arrangement of bromo- and chlorophenyl groups in relation to the urea carbonyl and amino groups, which are crucial for understanding the compound's reactivity and interactions (B. Yamin & A. Mardi, 2003).
Chemical Reactions and Properties
N-substituted phenyl-N'-aryl ureas undergo various chemical reactions, including heterocycle formation and interactions with other reagents to form new compounds. For example, the work by John P. Chupp et al. (1975) demonstrated the reaction of N-hydroxy-N-methyl-N'-aryl ureas with thionyl chloride leading to new heterocycles, highlighting the reactive nature of these urea derivatives under specific conditions (John P. Chupp, Donald J. Dahm, & Kindrick L. Leschinsky, 1975).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are key to understanding the behavior of N-(3-bromophenyl)-N'-(5-chloro-2-methylphenyl)urea in different environments. These properties are influenced by the compound's molecular structure, especially the presence of halogen substituents, which can enhance intermolecular hydrogen bonding as reported by Ilaria Giannicchi et al. (2014), indicating the significant role of ortho-halogen substituents in improving the hydrogen bond donor character of aromatic ureas (Ilaria Giannicchi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and participation in chemical reactions, are crucial for the application of N-(3-bromophenyl)-N'-(5-chloro-2-methylphenyl)urea in synthesis and material science. Studies like those by Kishore Thalluri et al. (2014) on the synthesis of ureas from carboxylic acids demonstrate the compound's versatility and potential in organic synthesis (Kishore Thalluri, S. Manne, Dharm Dev, & Bhubaneswar Mandal, 2014).
属性
IUPAC Name |
1-(3-bromophenyl)-3-(5-chloro-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c1-9-5-6-11(16)8-13(9)18-14(19)17-12-4-2-3-10(15)7-12/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMFBBKZYIGUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(5-chloro-2-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4580548.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4580550.png)
![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4580554.png)
![5-[(4-fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4580559.png)
![2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4580586.png)
![1-[(3-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4580597.png)

![8-methoxy-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4580602.png)

![2-(4-chlorophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4580617.png)
![1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4580621.png)
![N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580628.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4580642.png)
![1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone](/img/structure/B4580644.png)